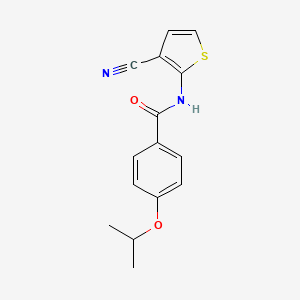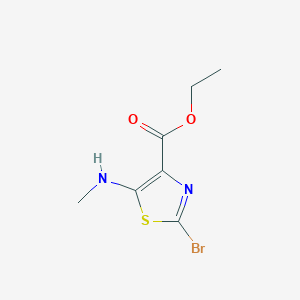![molecular formula C23H13ClF3N3 B2592685 1-(3-chlorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901265-32-5](/img/structure/B2592685.png)
1-(3-chlorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(3-chlorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains a pyrazoloquinoline core, which is a type of nitrogen-containing heterocyclic compound . The trifluoromethyl group (-CF3) is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The presence of the trifluoromethyl group can significantly influence the properties and reactivity of the molecule .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various types of chemical reactions. Quinoline synthesis often involves reactions such as Friedländer Synthesis, which involves the condensation of 2-aminobenzyl alcohol with a carbonyl compound . The trifluoromethyl group can be introduced into the molecule through trifluoromethylation reactions .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple aromatic rings and heteroatoms. The trifluoromethyl group is known to have a significant electronegativity, which can influence the overall electronic structure of the molecule .Chemical Reactions Analysis
The compound can undergo various types of chemical reactions due to the presence of reactive functional groups. For example, the trifluoromethyl group can participate in various types of organic reactions that introduce a trifluoromethyl group into an organic compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. The presence of the trifluoromethyl group can significantly influence the properties of the molecule, including its acidity, reactivity, and solubility .Applications De Recherche Scientifique
Corrosion Inhibition
Quinoxaline derivatives, closely related to pyrazoloquinolines, have been studied for their corrosion inhibition properties. Saraswat and Yadav (2020) synthesized quinoxaline derivatives applied as corrosion inhibitors for mild steel in acidic solutions. The study demonstrated significant corrosion inhibition efficiency, showcasing the potential of quinoxaline and, by extension, pyrazoloquinoline derivatives in protecting metals against corrosion in industrial applications (Saraswat & Yadav, 2020).
Optical Properties
The study of the optical properties of pyrazoloquinoline derivatives reveals their potential in photovoltaic applications and organic electronics. Zeyada, El-Nahass, and El-Shabaan (2016) investigated the structural and optical properties of pyrazoloquinoline derivatives thin films, highlighting their application in organic–inorganic photodiode fabrication due to their photovoltaic properties (Zeyada, El-Nahass, & El-Shabaan, 2016). Similarly, optical absorption measurements and quantum-chemical simulations on pyrazoloquinoline derivatives by Koścień et al. (2003) support their utility in the development of optical materials with tailored properties (Koścień et al., 2003).
Pharmaceutical Applications
Quinoxaline derivatives, sharing a structural similarity with pyrazoloquinolines, have been recognized for their pharmaceutical relevance. Abad et al. (2021) synthesized a novel isoxazolequinoxaline derivative and conducted docking studies predicting its anti-cancer activity, indicating the potential of such compounds in drug development (Abad et al., 2021).
Luminescent Materials
Pyrazoloquinoline derivatives are explored for their luminescent properties, applicable in light-emitting devices. Danel et al. (2010) reported on the optical absorption and fluorescence spectra of pyrazoloquinoline derivatives, identifying their suitability for luminescent or electroluminescent applications (Danel et al., 2010).
Mécanisme D'action
Target of action
The compound “1-(3-chlorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline” is a heterocyclic compound, which are known to bind to a variety of enzymes and receptors in the biological system .
Biochemical pathways
Compounds with a trifluoromethyl group are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid .
Pharmacokinetics
The trifluoromethyl group is a functional group that has the formula -cf3, which might influence the compound’s pharmacokinetic properties .
Result of action
Triazole compounds, which are similar to this compound, are known to have a wide range of pharmacological potentials .
Action environment
The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13ClF3N3/c24-16-7-4-8-17(12-16)30-22-18-10-9-15(23(25,26)27)11-20(18)28-13-19(22)21(29-30)14-5-2-1-3-6-14/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDCLJTWSRRUOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)C(F)(F)F)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B2592603.png)

![1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(1-pyridin-2-ylethyl)piperidine-3-carboxamide](/img/structure/B2592608.png)
methanone dihydrochloride](/img/structure/B2592609.png)
![4-(2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2592610.png)

![2-Chloro-1-[4-(2-methylpyrazol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B2592613.png)


![5-[4-(5,6,7,8-Tetrahydrocinnolin-3-yloxymethyl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2592619.png)
![N-(3-(dimethylamino)propyl)-2,6-difluoro-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2592620.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2592622.png)

